molecular formula C10H10O4 B12964821 (R)-Methyl 2-(formyloxy)-2-phenylacetate

(R)-Methyl 2-(formyloxy)-2-phenylacetate

Cat. No.: B12964821
M. Wt: 194.18 g/mol
InChI Key: HTIHAUVAGVTDLX-SECBINFHSA-N
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Description

®-Methyl 2-(formyloxy)-2-phenylacetate is an organic compound with the molecular formula C10H10O4. It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(formyloxy)-2-phenylacetate typically involves the esterification of ®-2-(formyloxy)-2-phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-(formyloxy)-2-phenylacetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(formyloxy)-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: ®-2-(formyloxy)-2-phenylacetic acid.

    Reduction: ®-2-(formyloxy)-2-phenylethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

®-Methyl 2-(formyloxy)-2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its chiral nature.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The ester is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(formyloxy)-2-phenylacetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, enzymes that hydrolyze ester bonds. The hydrolysis of the ester bond releases the corresponding acid and alcohol, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(formyloxy)-2-phenylacetic acid
  • ®-2-(formyloxy)-2-phenylethanol
  • ®-Methyl 2-(hydroxy)-2-phenylacetate

Uniqueness

®-Methyl 2-(formyloxy)-2-phenylacetate is unique due to its specific chiral configuration and the presence of both ester and formyloxy functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl (2R)-2-formyloxy-2-phenylacetate

InChI

InChI=1S/C10H10O4/c1-13-10(12)9(14-7-11)8-5-3-2-4-6-8/h2-7,9H,1H3/t9-/m1/s1

InChI Key

HTIHAUVAGVTDLX-SECBINFHSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1)OC=O

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)OC=O

Origin of Product

United States

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